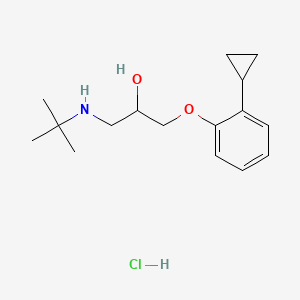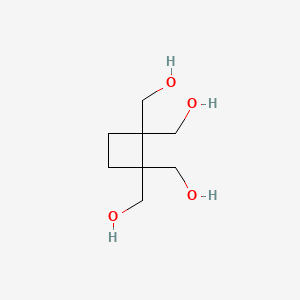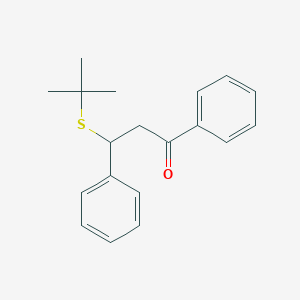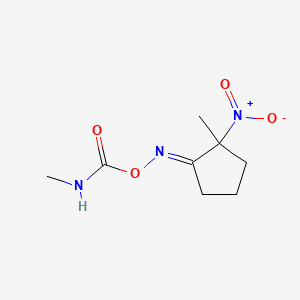
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime is a chemical compound with the molecular formula C8H13N3O4 and a molecular weight of 215.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime involves several steps. One common method includes the reaction of 2-methyl-2-nitrocyclopentanone with methyl isocyanate in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime is unique compared to similar compounds due to its specific structure and reactivity. Similar compounds include:
Aldicarb: Known for its use as an insecticide and nematicide.
Aldicarb sulfone: A metabolite of aldicarb with similar properties.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
20417-84-9 |
|---|---|
Formule moléculaire |
C8H13N3O4 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
[(E)-(2-methyl-2-nitrocyclopentylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C8H13N3O4/c1-8(11(13)14)5-3-4-6(8)10-15-7(12)9-2/h3-5H2,1-2H3,(H,9,12)/b10-6+ |
Clé InChI |
AIFXNTVHNKCKJL-UXBLZVDNSA-N |
SMILES isomérique |
CC\1(CCC/C1=N\OC(=O)NC)[N+](=O)[O-] |
SMILES canonique |
CC1(CCCC1=NOC(=O)NC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

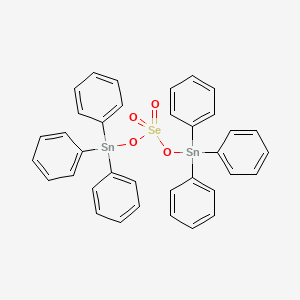

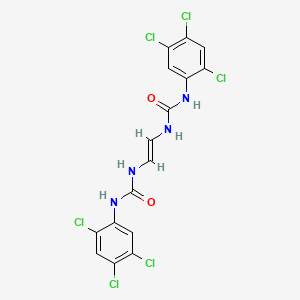

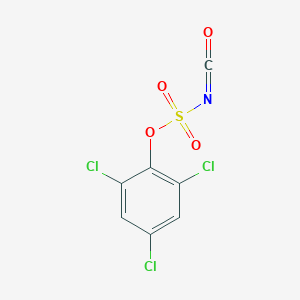
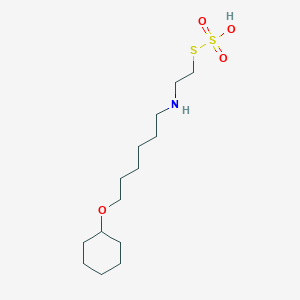

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

